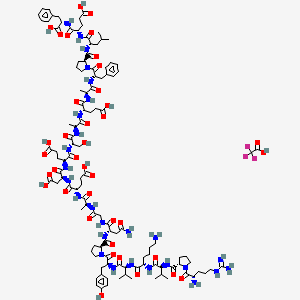
154362-03-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service number 154362-03-5 is known as (Gly21)-Amyloid beta-Protein (1-40) trifluoroacetate salt. This compound is a peptide consisting of 40 amino acids and is a variant of the amyloid beta-protein, which is associated with Alzheimer’s disease. The molecular formula of this compound is C193H293N53O58S, and it has a molecular weight of 4315.78 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Gly21)-Amyloid beta-Protein (1-40) trifluoroacetate salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: In an industrial setting, the synthesis of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a dry powder .
Types of Reactions:
Oxidation: The methionine residue in the peptide can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Mutant peptides with altered amino acid sequences.
Chemistry:
- Used as a reference standard in peptide synthesis and analytical chemistry.
Biology:
- Studied for its role in the formation of amyloid plaques in Alzheimer’s disease.
- Used in research to understand protein aggregation and misfolding.
Medicine:
- Investigated as a potential therapeutic target for Alzheimer’s disease.
- Used in the development of diagnostic assays for amyloid beta-protein detection.
Industry:
- Employed in pharmaceutical research for the development of drugs targeting amyloid beta-protein.
- Used in the production of high-quality reference standards for analytical testing .
Mecanismo De Acción
The (Gly21)-Amyloid beta-Protein (1-40) exerts its effects by aggregating to form amyloid fibrils, which are implicated in the pathogenesis of Alzheimer’s disease. The aggregation process involves the formation of beta-sheet structures that stack together to form insoluble fibrils. These fibrils can disrupt cellular function and induce neurotoxicity. The molecular targets involved include neuronal cell membranes and various receptors that mediate cellular signaling pathways .
Comparación Con Compuestos Similares
- (Gly21)-Amyloid beta-Protein (1-42)
- (Gly21)-Amyloid beta-Protein (1-38)
- (Gly21)-Amyloid beta-Protein (1-43)
Comparison:
(Gly21)-Amyloid beta-Protein (1-42): This variant has two additional amino acids at the C-terminus, which makes it more prone to aggregation and more toxic compared to the (1-40) variant.
(Gly21)-Amyloid beta-Protein (1-38): This variant is shorter by two amino acids and is less prone to aggregation.
(Gly21)-Amyloid beta-Protein (1-43): This variant has three additional amino acids at the C-terminus and exhibits similar aggregation properties to the (1-42) variant.
The uniqueness of (Gly21)-Amyloid beta-Protein (1-40) lies in its specific length and aggregation properties, making it a crucial model for studying amyloid formation and its implications in Alzheimer’s disease.
Propiedades
Número CAS |
154362-03-5 |
|---|---|
Peso molecular |
4315.84 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B612764.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B612772.png)
